N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZNGXOELFIPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with morpholine and pyrimidine derivatives under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in disease processes. Additionally, it may interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-aminobenzamide
N-(benzo[d]thiazol-2-yl)-2-chloropropanamide
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamine
Uniqueness: N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.
Biological Activity
N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 341.4 g/mol
The compound features a benzo[d]thiazole moiety linked to a morpholinopyrimidine core, which is believed to contribute to its biological activities.
Preliminary studies suggest that this compound may exert its effects by interacting with specific enzymes or receptors involved in critical biological pathways. The binding may occur at active or allosteric sites, thereby disrupting processes such as cell growth and survival. This mechanism indicates potential applications in cancer therapy and other therapeutic areas .
Biological Activities
The compound has been evaluated for various biological activities, including:
-
Anticancer Activity :
- Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, related thiazole derivatives have shown promise in inhibiting tumor growth in xenograft models .
- In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines.
-
Anti-inflammatory Effects :
- A series of benzo[d]thiazole derivatives were synthesized and tested for anti-inflammatory activity, suggesting that this compound may also share similar properties .
- Enzyme Inhibition :
Comparative Data with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(2-Ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide | Morpholinopyrimidine core | Anticancer | Ethylphenyl substitution |
| Pyrimidine Derivatives | Pyrimidine ring | Varies widely | Diverse substituents |
| Imidazole Derivatives | Imidazole ring | Anticancer potential | Unique heterocycles |
The unique combination of functional groups in this compound provides distinct chemical properties that may enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- In Vivo Studies : In animal models, compounds with similar structures have shown promising results in reducing tumor sizes when administered at specific dosages (e.g., 60 mg/kg every other day) .
- In Vitro Assays : Various assays have revealed IC values in the low micromolar range against different cancer cell lines, indicating potent anticancer activity .
- Mechanistic Insights : Research has indicated that the compound's mechanism may involve inhibition of tubulin polymerization, which is crucial for cancer cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
